2-(5-Bromo-2-methoxyphenyl)azetidine

Aldehyde Dehydrogenase Enzyme Inhibition Chemoprevention

Sourcing a consistent, high-purity azetidine building block for CNS-penetrant ligand design is a persistent bottleneck. 2-(5-Bromo-2-methoxyphenyl)azetidine solves this with a constrained ring that enforces conformational rigidity and metabolic stability. Key features: - Minimum 97% purity, verified by LCMS and NMR, ensures reproducibility in ALDH2 and nAChR SAR studies. - The 5-bromo substituent enables rapid parallel library expansion via Suzuki-Miyaura or Buchwald-Hartwig couplings. - Stocked in multiple gram scales with cold-chain shipping options, supporting both early discovery and process chemistry campaigns.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B13617020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-methoxyphenyl)azetidine
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)C2CCN2
InChIInChI=1S/C10H12BrNO/c1-13-10-3-2-7(11)6-8(10)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3
InChIKeyACJWGBRUAIOLST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromo-2-methoxyphenyl)azetidine: Core Azetidine Building Block


2-(5-Bromo-2-methoxyphenyl)azetidine (CAS 1270420-50-2) is a heterocyclic building block comprising an azetidine ring directly substituted at the 2-position with a 5-bromo-2-methoxyphenyl group [1]. This compound is supplied at a minimum purity of 97% and is primarily intended for research and development use in pharmaceutical and chemical biology settings . The azetidine core confers distinct conformational rigidity and metabolic stability, which are critical parameters in the design of peptidomimetics and central nervous system (CNS)-penetrant ligands .

Heterocyclic building block for medicinal chemistry and chemical biology research
Conformationally constrained azetidine core for peptidomimetic design
5-Bromo-2-methoxyphenyl substitution enables SAR exploration and late-stage diversification

2-(5-Bromo-2-methoxyphenyl)azetidine: Substitution Specificity


The specific substitution pattern of 2-(5-Bromo-2-methoxyphenyl)azetidine is non-negotiable in structure-activity relationship (SAR) studies. The bromine atom at the 5-position of the methoxyphenyl ring serves as a critical modulator of both electronic properties and steric bulk, directly influencing target binding affinity and selectivity [1]. While the azetidine class generally offers conformational advantages over larger nitrogen heterocycles (e.g., pyrrolidine or piperidine), the precise placement of the bromo and methoxy substituents on the aryl ring dictates the molecule's unique pharmacophore profile . Replacing this compound with a close analog—such as a chloro-substituted derivative, an N-alkylated variant, or a 3-substituted azetidine—would alter the compound's logP, dipole moment, and capacity for halogen bonding, thereby invalidating comparative biological or chemical data sets and compromising the reproducibility of downstream applications .

Halogen substitution
Replacing bromo with chloro, fluoro, or iodo may alter electronic properties, logP, and halogen-bonding capacity, shifting SAR outcomes.
N-alkylation or derivatization
Modification of the azetidine nitrogen can change basicity and receptor interactions, invalidating comparative pharmacological data.
Regioisomeric substitution
3-substituted or other regioisomeric azetidines are not interchangeable; the 2-aryl substitution pattern is critical for target recognition.

2-(5-Bromo-2-methoxyphenyl)azetidine: Quantitative Evidence


ALDH2 Inhibition: Direct Ki and IC50 Comparison

2-(5-Bromo-2-methoxyphenyl)azetidine demonstrates measurable inhibition of recombinant human aldehyde dehydrogenase 2 (ALDH2), a validated target in alcohol aversion therapy and cardioprotection [1]. In a competitive inhibition assay, the compound exhibited a Ki of 2.40 × 10³ nM and an IC50 of 4.60 × 10³ nM against full-length recombinant human ALDH2 expressed in Escherichia coli [2]. This places its activity in the low micromolar range, providing a clear quantitative benchmark for SAR optimization and comparison with alternative ALDH2 inhibitors such as daidzin (Ki ≈ 40 nM) or CVT-10216 [3].

ALDH2 Inhibition
Direct comparison
Reported Ki: 2,400 nM; IC50: 4,600 nM (recombinant human ALDH2) Daidzin Ki ≈ 40 nM; CVT-10216 IC50 ≈ 29 nM; 60‑fold lower affinity
Supports enzyme inhibition assay interpretation for ALDH2 target validation
Competitive inhibition, NAD(P)H readout
Aldehyde Dehydrogenase Enzyme Inhibition Chemoprevention

nAChR Ligand Profile: Halogen Impact Comparison

In a class-level evaluation of 2-arylazetidines as ligands for nicotinic acetylcholine receptors (nAChRs), halogen substitution on the phenyl ring was found to be a critical determinant of biological activity [1]. Preliminary screening identified chloro-substituted analogs as the most promising congeners within the series, demonstrating superior nAChR interaction profiles compared to their unsubstituted or bromo-substituted counterparts [2]. This structure-activity relationship (SAR) insight confirms that the bromo substituent in 2-(5-Bromo-2-methoxyphenyl)azetidine is not functionally equivalent to a chloro substituent; rather, it occupies a distinct position on the nAChR potency spectrum, enabling nuanced modulation of receptor subtype selectivity.

nAChR Ligand SAR
Class-level inference
Bromo-substituted 2-arylazetidine is not functionally equivalent to chloro-substituted analog; SAR indicates a distinct potency profile on nicotinic receptors.
Guides halogen selection in nAChR ligand screening libraries
Exact binding affinities not reported for the bromo derivative
Nicotinic Acetylcholine Receptors CNS Ligands SAR

Conformational Restriction and Metabolic Stability

The azetidine ring in 2-(5-Bromo-2-methoxyphenyl)azetidine imposes significant conformational restriction compared to acyclic secondary amines or larger nitrogen heterocycles (e.g., pyrrolidine or piperidine) . This reduced conformational entropy translates to improved target binding enthalpy and enhanced selectivity for receptor subtypes [1]. Moreover, the strained four-membered ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes than its more flexible counterparts, potentially leading to longer half-lives and improved oral bioavailability in vivo [2]. Quantitative structure-property relationship (QSPR) models predict that replacing an acyclic N-benzylamine moiety with a 2-arylazetidine scaffold reduces the number of rotatable bonds by at least 2 and can lower logD by approximately 0.5-1.0 units, factors that are directly correlated with enhanced CNS penetration and reduced metabolic clearance [3].

Conformational & PK Prediction
Class-level / Data to verify
Predicted ≥2 fewer rotatable bonds and ~0.5–1.0 logD reduction vs acyclic amines; may improve metabolic stability and CNS penetration.
Supports scaffold selection for peptidomimetic and CNS probe design
In silico QSPR modeling; no compound-specific experimental half-life data
Peptidomimetics CNS Penetration Metabolic Stability

Synthetic Diversification via 5-Bromo Substituent

The 5-bromo substituent on the methoxyphenyl ring of 2-(5-Bromo-2-methoxyphenyl)azetidine provides a robust synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings) [1]. This site can be reliably functionalized with a variety of aryl, heteroaryl, amine, or alkyne groups while preserving the integrity of the strained azetidine ring [2]. In contrast, the corresponding chloro- or iodo-substituted analogs exhibit different reaction kinetics and may be prone to undesired side reactions under basic or nucleophilic conditions, potentially compromising synthetic efficiency and product purity [3]. The bromo group offers an optimal balance of reactivity and stability for high-throughput medicinal chemistry campaigns.

Synthetic Diversification
Class-level
5-Bromo substituent enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for parallel analog synthesis.
Supports high-throughput SAR expansion in medicinal chemistry
Bromo offers balanced reactivity vs chloro/iodo under standard conditions
Cross-Coupling Chemical Diversification Building Block

2-(5-Bromo-2-methoxyphenyl)azetidine: Applications


ALDH2 Inhibitor Development and Target Validation

2-(5-Bromo-2-methoxyphenyl)azetidine serves as a critical tool compound for laboratories investigating aldehyde dehydrogenase 2 (ALDH2) as a therapeutic target in alcohol use disorder, cardiovascular ischemia-reperfusion injury, and Fanconi anemia. Its well-defined Ki and IC50 values against recombinant human ALDH2 [1] provide a benchmark for developing and optimizing novel inhibitors with improved potency and selectivity. This compound can be used to establish baseline inhibition parameters in enzymatic assays and to validate cellular models of ALDH2-dependent detoxification [2].

nAChR Modulator Library: CNS Applications

This compound is an essential building block for medicinal chemists engaged in the discovery of novel nicotinic acetylcholine receptor (nAChR) ligands for the treatment of cognitive disorders, pain, and nicotine addiction. The established class-level SAR [1] indicates that halogen substitution on the 2-aryl ring profoundly influences nAChR subtype selectivity. By employing 2-(5-Bromo-2-methoxyphenyl)azetidine as a starting material, researchers can systematically explore the effects of bromine substitution on receptor binding affinity and functional activity, thereby accelerating the identification of lead compounds with improved safety and efficacy profiles [2].

Conformational Constraint in Peptidomimetics

The constrained azetidine core of this compound makes it an invaluable scaffold for replacing flexible amino acid residues in peptidomimetic drug design. Its incorporation into peptide backbones is predicted to enhance metabolic stability, improve target binding affinity, and facilitate blood-brain barrier penetration [1]. Researchers developing protease inhibitors, GPCR modulators, or protein-protein interaction disruptors can utilize 2-(5-Bromo-2-methoxyphenyl)azetidine as a key intermediate to introduce a rigid, non-natural amino acid mimic, thereby increasing the drug-likeness of their lead series [2].

High-Throughput Diversification via Pd-Catalyzed Cross-Coupling

In a medicinal chemistry or process chemistry setting, the 5-bromo substituent on this compound enables rapid, parallel synthesis of diverse analog libraries. Using established Suzuki-Miyaura or Buchwald-Hartwig coupling protocols [1], chemists can replace the bromine atom with a wide range of aryl, heteroaryl, or amine groups in a single synthetic step, generating dozens of derivatives for SAR exploration [2]. This efficiency directly translates to reduced time and cost in the hit-to-lead and lead optimization phases of drug discovery.

Application
Selection Property
Validation Focus
ALDH2 enzyme inhibition studies
Reported Ki/IC50 benchmark
Enzymatic assay interpretation and target engagement profiling
nAChR ligand SAR exploration
Halogen-dependent SAR context
Receptor subtype selectivity and binding profile comparison
Peptidomimetic and CNS probe design
Conformational constraint and predicted PK profile
Metabolic stability and brain penetration modeling
Late-stage analog library synthesis
Bromo cross-coupling handle
Synthetic efficiency and diversification scope

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